Monoperoxydecanoic acid

Description

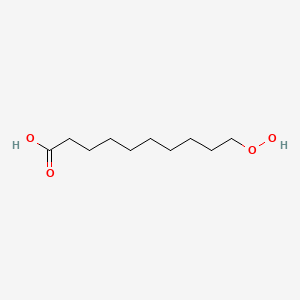

Structure

2D Structure

3D Structure

Properties

CAS No. |

86074-10-4 |

|---|---|

Molecular Formula |

C10H20O4 |

Molecular Weight |

204.26 g/mol |

IUPAC Name |

10-hydroperoxydecanoic acid |

InChI |

InChI=1S/C10H20O4/c11-10(12)8-6-4-2-1-3-5-7-9-14-13/h13H,1-9H2,(H,11,12) |

InChI Key |

BLCYONKKJXYQHJ-UHFFFAOYSA-N |

SMILES |

C(CCCCC(=O)O)CCCCOO |

Canonical SMILES |

C(CCCCC(=O)O)CCCCOO |

Appearance |

Solid powder |

Other CAS No. |

86074-10-4 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Monoperoxydecanoic acid; Decanoic acid monoperoxide; Decanoic acid, hydroperoxy-. |

Origin of Product |

United States |

Synthesis and Derivatization Strategies of Monoperoxydecanoic Acid

Peracid Formation Mechanisms

The generation of peroxy acids can be achieved through various chemical reactions. The two primary mechanisms discussed herein are the perhydrolysis of carboxylic acids and the oxidation of aldehydes. These pathways represent fundamental routes to the formation of the peroxy acid functional group.

Perhydrolysis Pathways Involving Carboxylic Acids and Hydrogen Peroxide

The reaction between a carboxylic acid, such as decanoic acid, and hydrogen peroxide is a common method for producing the corresponding peroxy acid. This reversible reaction, known as perhydrolysis, can be catalyzed by strong acids or enzymes. researchgate.netpublisso.de

In the presence of a strong acid catalyst like sulfuric acid, the reaction proceeds through the protonation of the carboxylic acid, which enhances its electrophilicity and facilitates the nucleophilic attack by hydrogen peroxide. oup.com The reaction ultimately yields the peroxy acid and water. The equilibrium nature of this reaction means that the final concentration of the peroxy acid is dependent on the initial concentrations of the reactants and the catalyst, as well as the temperature. pleiades.online For instance, studies on peracetic acid formation show that the equilibrium constant decreases with increasing temperature. pleiades.online

Enzymatic perhydrolysis, often catalyzed by lipases, offers a milder and more selective alternative to acid catalysis. mdpi.com In this biocatalytic approach, the enzyme activates the carboxylic acid, enabling the reaction with hydrogen peroxide to occur under less harsh conditions. beilstein-journals.org

Acetaldehyde (B116499) Oxidation Routes

The oxidation of aldehydes represents another significant pathway to peroxy acids, with the oxidation of acetaldehyde to peracetic acid being a well-studied model. ije.ircdnsciencepub.com This process typically proceeds via a free-radical chain mechanism. researchgate.net The reaction is initiated by the abstraction of a hydrogen atom from the aldehyde, forming an acyl radical. researchgate.net This acyl radical then reacts with molecular oxygen to produce an acylperoxy radical. researchgate.net The acylperoxy radical can subsequently abstract a hydrogen atom from another aldehyde molecule to form the peroxy acid and propagate the radical chain. researchgate.net

This autoxidation can occur without a catalyst, though it is often initiated by light, heat, or the presence of radical initiators. acs.org The intermediate products in this oxidation are primarily peroxides, which can decompose to generate more reactive free radicals, leading to a branched-chain reaction. ije.ir Under certain conditions, the peroxy acid itself can act as a degenerate branching intermediate. ije.ircdnsciencepub.com

Catalytic Approaches in Monoperoxydecanoic Acid Synthesis

To enhance the efficiency and selectivity of this compound synthesis, various catalytic systems have been developed. These can be broadly categorized into homogeneous, heterogeneous, and enzymatic catalysis, each with distinct advantages and mechanisms.

Homogeneous Catalysis for Peroxy Acid Generation

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is a well-established method for peroxy acid synthesis. Strong mineral acids, particularly sulfuric acid, are commonly employed as catalysts in the perhydrolysis of carboxylic acids. researchgate.netoup.com The catalyst increases the reaction rate by protonating the carbonyl oxygen of the carboxylic acid, thereby making the carbonyl carbon more susceptible to nucleophilic attack by hydrogen peroxide. oup.com

The concentration of the acid catalyst plays a crucial role in the reaction kinetics. For the synthesis of peracetic acid, the rate constants for both the forward and reverse reactions increase with the concentration of sulfuric acid up to a certain point (e.g., 5 wt%), after which further increases in catalyst concentration have a diminished effect on the reaction rate. pleiades.online The kinetics of peracetic acid formation have been shown to be first-order with respect to the concentrations of the reactants (acetic acid and hydrogen peroxide) and the H+ concentration. researchgate.net

| Catalyst System | Reactants | Key Findings | Reference |

| Sulfuric Acid | Acetic Acid, Hydrogen Peroxide | Reaction rate is proportional to reactant and catalyst concentration. Equilibrium constant decreases with increasing temperature. | oup.compleiades.online |

| Sulfuric Acid | Propionic Acid, Hydrogen Peroxide | Reaction is reversible and catalyzed by H+ ions. | researchgate.net |

This table summarizes findings from studies on homogeneous catalysis for peroxy acid synthesis.

Heterogeneous Catalysis Systems (e.g., Ion Exchange Resins, Carbon Matrices)

Heterogeneous catalysts offer several advantages over their homogeneous counterparts, including ease of separation from the reaction mixture, potential for reuse, and reduced corrosion issues. researchgate.netmdpi.com Acidic ion-exchange resins, such as those with sulfonic acid functional groups (e.g., Amberlyst, Dowex), have proven to be effective catalysts for the synthesis of peroxy acids from carboxylic acids and hydrogen peroxide. mdpi.comresearchgate.netacs.org

These solid acid catalysts function similarly to homogeneous acid catalysts by providing acidic sites for the protonation of the carboxylic acid. mdpi.com The catalytic activity of different ion-exchange resins can vary, with factors such as the degree of cross-linking and pore size influencing their effectiveness. mdpi.com For example, in the synthesis of peroxypropionic acid, the catalytic activity of various resins was found to be comparable to that of sulfuric acid at similar concentration levels. researchgate.net Studies have shown that for the epoxidation of oils using in situ generated peracetic acid, ion-exchange resins are highly active and can minimize side reactions like ring-opening. mdpi.com

| Catalyst System | Reactants | Key Findings | Reference |

| Amberlyst 15 | Acetic Acid, Hydrogen Peroxide | Effective for the oxidation of sulfides in fuel. | researchgate.net |

| Dowex 50Wx8, Amberlite IR-120 | Propionic Acid, Hydrogen Peroxide | Catalytic activities are on the same scale as sulfuric acid. | researchgate.net |

| Amberlyst 15Dry™ | Acetic Acid, Hydrogen Peroxide | The catalyst reduces the spontaneous decomposition of the formed peracid. | researchgate.net |

This table presents research findings on the use of heterogeneous catalysts for peroxy acid synthesis.

Enzyme-Catalyzed Syntheses of Peroxy Acids

Enzymatic methods for peroxy acid synthesis provide a green and highly selective alternative to traditional chemical catalysis. Lipases, particularly immobilized forms, are widely used for this purpose. mdpi.comrsc.org The immobilized lipase (B570770) from Candida antarctica (often known by the commercial name Novozym 435) is a robust and efficient biocatalyst for the perhydrolysis of carboxylic acids. mdpi.comrsc.org

The enzymatic reaction involves the in situ generation of the peroxy acid from a carboxylic acid and hydrogen peroxide. rsc.org This peroxy acid can then be used for various oxidation reactions, such as the epoxidation of alkenes. mdpi.combeilstein-journals.org The enzyme's stability is a critical factor, as high concentrations of hydrogen peroxide can lead to deactivation. beilstein-journals.org However, strategies such as the controlled addition of hydrogen peroxide or the use of urea-hydrogen peroxide (UHP) as a solid source can mitigate this issue and allow for the reuse of the enzyme. beilstein-journals.org The catalytic activity of lipases is also influenced by the solvent, with water-immiscible solvents often providing better performance. beilstein-journals.org

| Enzyme | Reactants | Key Findings | Reference |

| Candida antarctica lipase B (Novozym 435) | Phenylacetic Acid, Hydrogen Peroxide | Achieved high yields (97-99%) of 1-nonene (B85954) oxide via in situ peroxy acid formation. | mdpi.com |

| Candida antarctica lipase (Novozym 435) | Acetic Acid, Hydrogen Peroxide | Catalyzes the selective epoxidation of polybutadiene. | rsc.org |

| Candida antarctica lipase B | Ethyl Acetate, Urea-Hydrogen Peroxide | Efficient for chemo-enzymatic perhydrolysis and subsequent alkene epoxidation. | beilstein-journals.org |

This table highlights key research on the enzyme-catalyzed synthesis of peroxy acids.

Derivatization of this compound and Related Peroxy Acids

The chemical versatility of this compound and other peroxy acids allows for their transformation into a variety of derivatives. These derivatization strategies are employed to alter the compound's physical and chemical properties, such as polarity and reactivity, for specific applications in synthesis and analysis.

Formation of Esters and Other Carboxylic Acid Derivatives

The conversion of carboxylic acids, including peroxy acids, into esters and other derivatives is a fundamental strategy in organic synthesis. This transformation modifies the carboxyl group, leading to compounds with different reactivity, volatility, and solubility characteristics.

Esterification:

Esterification is a common derivatization technique for carboxylic acids. researchgate.netchemguide.co.uk The formation of esters from this compound can be achieved through several methods. A general approach involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, typically concentrated sulfuric acid. chemguide.co.uk This reaction is reversible, and to drive it towards the formation of the ester, the water produced is often removed from the reaction mixture. google.com

For smaller scale preparations or for creating methyl esters specifically, reagents like diazomethane (B1218177) can be used to convert carboxylic acids to their corresponding methyl esters under mild conditions. pharmacy180.com Another method involves the conversion of the carboxylic acid to its more reactive acid chloride, which then readily reacts with an alcohol to form the ester. pharmacy180.com

A patented method directly addresses the synthesis of peroxycarboxylic acid esters, such as tert-butyl or tert-amyl peroxycarboxylates. This process involves reacting an organic carboxylic acid with the corresponding hydroperoxide (e.g., tert-butyl hydroperoxide) in an organic solvent with a specific catalyst. The water formed during the reaction is removed to drive the synthesis of the peroxy ester. google.com This method is particularly relevant for producing esters that retain the peroxy functional group.

Formation of Other Derivatives:

Beyond esters, carboxylic acids can be converted into other important derivatives:

Acid Anhydrides: These can be synthesized from carboxylic acids using reagents like p-toluenesulfonyl chloride in the presence of a base. researchgate.net

Amides: Amides are formed by reacting a carboxylic acid derivative, such as an acid chloride or an anhydride (B1165640), with an amine. youtube.combeilstein-journals.org Coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) can also facilitate the direct formation of amides from carboxylic acids and amines. beilstein-journals.org

The table below summarizes common methods for the derivatization of carboxylic acids, which are applicable to peroxy acids like this compound, though reaction conditions may need to be optimized to preserve the peroxy group.

| Derivative | Reagents and Method | Key Features |

| Esters | Alcohol + Acid Catalyst (e.g., H₂SO₄) | Reversible reaction; water removal increases yield. chemguide.co.ukgoogle.com |

| Acid Chloride + Alcohol | Highly reactive intermediate; often requires a base scavenger. pharmacy180.com | |

| Diazomethane | Forms methyl esters under mild conditions. pharmacy180.com | |

| Hydroperoxide + Catalyst | Direct synthesis of peroxy esters. google.com | |

| Amides | Acid Chloride/Anhydride + Amine | Common and effective method. youtube.combeilstein-journals.org |

| Carboxylic Acid + Amine + Coupling Agent (e.g., EDC) | Direct conversion without forming an acid chloride first. beilstein-journals.org | |

| Anhydrides | Carboxylic Acid + Dehydrating Agent (e.g., TsCl) | Forms an anhydride from two carboxylic acid molecules. researchgate.net |

Reaction Mechanisms and Pathways of Monoperoxydecanoic Acid

Oxidative Reactions Initiated by Monoperoxydecanoic Acid

The primary role of this compound in chemical synthesis and environmental applications is as an oxidant. It can participate in a variety of oxidative reactions, including epoxidations, cleavage reactions, and as a component in advanced oxidation processes.

This compound is an effective reagent for the epoxidation of alkenes, a reaction that converts a carbon-carbon double bond into a three-membered ring containing oxygen, known as an epoxide or oxacyclopropane. libretexts.orgsaskoer.ca The reaction is highly valued in organic synthesis for creating reactive intermediates that can be opened to form various functional groups, such as diols. libretexts.orgchemistrysteps.com

The mechanism for epoxidation by a peroxy acid like this compound is a concerted, single-step process. libretexts.orgsaskoer.ca It is often referred to as the "Butterfly Mechanism" due to the shape of the transition state. The key steps are as follows:

The peroxy acid approaches the plane of the alkene. The terminal, electrophilic oxygen of the peroxy group interacts with the nucleophilic π-bond of the alkene. libretexts.orgyoutube.com

Simultaneously, a series of bond-forming and bond-breaking events occur:

The π-bond of the alkene attacks the electrophilic peroxy oxygen. youtube.com

The weak O-O bond of the peroxy acid begins to break. youtube.com

The carbonyl oxygen of the peroxy acid abstracts the proton from the peroxy hydroxyl group. youtube.com

A new bond forms between the original peroxy hydroxyl oxygen and the second carbon of the alkene double bond. youtube.com

This concerted process proceeds through a cyclic transition state, resulting in the transfer of a single oxygen atom to the alkene, forming the epoxide. libretexts.org

The other product of the reaction is decanoic acid, the corresponding carboxylic acid of the peroxy acid. youtube.com

The reaction is stereospecific, meaning that the stereochemistry of the starting alkene is retained in the epoxide product. saskoer.ca The rate of the reaction is influenced by the electronic nature of the alkene, with more electron-rich, nucleophilic double bonds reacting faster. libretexts.org The reaction is typically performed in nonaqueous solvents to prevent the subsequent acid- or base-catalyzed hydrolysis of the newly formed epoxide ring into a diol. libretexts.org

Table 1: Key Features of Epoxidation by this compound

| Feature | Description |

| Reaction Type | Electrophilic addition, Oxidation |

| Mechanism | Concerted, single-step ("Butterfly Mechanism") libretexts.orgyoutube.com |

| Key Reagents | Alkene, this compound |

| Products | Epoxide (Oxacyclopropane), Decanoic Acid youtube.com |

| Stereochemistry | Stereospecific; configuration of the alkene is retained. saskoer.ca |

| Solvent | Typically nonaqueous (e.g., chloroform, ether) to prevent epoxide hydrolysis. libretexts.org |

Beyond epoxidation, this compound can participate in oxidative cleavage reactions, where a carbon-carbon bond is broken. This is particularly relevant for the cleavage of C=C double bonds under certain conditions, leading to the formation of aldehydes, ketones, or carboxylic acids. libretexts.orglibretexts.org While ozonolysis is a well-known method for this transformation, peroxy acids can achieve similar outcomes, often through different mechanistic pathways. libretexts.orgmdpi.com

The mechanism can proceed through radical-mediated pathways. In the absence of antioxidants, peroxy compounds can initiate radical chain reactions. nih.gov For instance, the cleavage of a double bond might be initiated by radical species generated from the peroxy acid. The process could involve the formation of intermediate radical species that are subsequently oxidized, leading to the scission of the C-C bond. researchgate.net The presence of an antioxidant can suppress these radical pathways, favoring non-radical reactions like epoxidation. nih.gov

For fatty acid derivatives, a proposed pathway for oxidative cleavage involves the formation of a β-hydroxyperoxide intermediate, which is then oxidized to an α-hydroxyperoxide ketone. This intermediate can then undergo C–C bond fission to yield mono- and di-acids. mdpi.com This "perhydrolytic" pathway highlights a non-radical mechanism where the peroxy acid contributes to the cleavage. mdpi.com Stronger oxidation conditions can lead to the complete oxidation of terminal carbons to carboxylic acids, whereas gentler conditions might yield aldehydes. libretexts.orglibretexts.org

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove persistent organic pollutants from water and wastewater. wikipedia.orgresearchgate.net These processes are characterized by the in-situ generation of highly reactive and non-selective chemical species, most notably the hydroxyl radical (•OH). wikipedia.orgresearchgate.net Peroxy acids, including this compound and its shorter-chain analog peracetic acid, have gained significant attention as powerful oxidants in AOPs. mdpi.com

The core principle of using a peroxy acid in an AOP is to activate it to generate even more potent reactive species. mdpi.com This activation overcomes the kinetic limitations of using the peroxy acid alone and dramatically enhances the degradation rate of recalcitrant organic compounds. researchgate.net

One of the most effective methods for activating peroxy acids is through the use of transition metals. mdpi.comresearchgate.net Metal ions such as cobalt (Co(II)), iron (Fe(II)/Fe(III)), manganese (Mn(II)), and ruthenium (Ru(III)) can catalyze the decomposition of the peroxy acid to generate a variety of radical species. researchgate.netnih.gov

The general mechanism involves the transition metal acting as an electron donor or acceptor to cleave the weak peroxide (O-O) bond within the this compound molecule. For example, a metal in a lower oxidation state can reduce the peroxy acid:

R-C(O)OOH + M^n+ → R-C(O)O• + •OH + M^(n+1)+

This reaction generates both a carboxyl radical (in this case, a decanoyloxyl radical) and a highly reactive hydroxyl radical, which can then rapidly oxidize target pollutants. researchgate.net The ability of transition metals to cycle between oxidation states allows them to act as true catalysts in these systems. nih.gov The efficiency of these systems has been proven for degrading various pollutants, though challenges such as catalyst recovery remain. researchgate.net

Another major pathway for activating peroxy acids is through photolysis, typically using ultraviolet (UV) light. mdpi.com Similar to transition metal activation, the energy from UV photons is sufficient to induce the homolytic cleavage of the O-O bond in the peroxy acid. mdpi.com

For a peroxy acid like this compound, the reaction under UV irradiation would be:

R-C(O)OOH + hν (UV light) → R-C(O)O• + •OH

This process generates the same initial radical species as metal activation—a carboxyl radical and a hydroxyl radical—without the need for a metal catalyst. mdpi.com These radicals initiate a cascade of oxidative reactions that degrade contaminants. nih.gov The UV/peroxy acid process is effective for destroying a wide range of organic compounds, and its efficiency can be influenced by factors such as pH, the initial concentration of the peroxy acid, and the intensity of the UV light. kirj.eeafit.edu

Table 2: Comparison of Activation Methods for this compound in AOPs

| Activation Method | Activator | Primary Reactive Species Generated | Key Characteristics |

| Transition Metal Activation | Co(II), Fe(II), Mn(II), etc. researchgate.net | Hydroxyl Radicals (•OH), Carboxyl Radicals (RCOO•) | Catalytic process, effective in the dark, potential for secondary contamination from metal ions. researchgate.net |

| Photochemical Activation | UV Light (hν) mdpi.com | Hydroxyl Radicals (•OH), Carboxyl Radicals (RCOO•) | No metal catalyst required, energy input needed, effectiveness can be reduced by water turbidity. mdpi.comkirj.ee |

Advanced Oxidation Processes Involving Peroxy Acids

Decomposition Pathways of this compound

This compound, like all peroxy compounds, is inherently unstable and can decompose over time or upon exposure to heat, light, or catalysts. The decomposition pathways are critical to understand for storage, handling, and mechanistic studies. The weakest bond in the molecule is the peroxide O-O bond, which is the primary site of decomposition.

Two principal decomposition pathways are plausible, drawing analogies from other organic peroxides and hydrotrioxides: helsinki.fi

Homolytic Fission (Radical Pathway): This is a common pathway, especially under thermal or photochemical stress. The O-O bond breaks, yielding two radical species: a decanoyloxyl radical and a hydroxyl radical. helsinki.fislideshare.net CH₃(CH₂)₈C(O)OOH → CH₃(CH₂)₈C(O)O• + •OH These radicals are highly reactive and can initiate further reactions, including attacking other peroxy acid molecules, leading to a chain decomposition reaction.

Concerted Decomposition (Non-Radical Pathway): An alternative pathway could involve a concerted molecular rearrangement. This might involve an intramolecular hydrogen transfer, leading to the formation of decanoic acid and singlet oxygen, or a disproportionation reaction between two peroxy acid molecules. Another possibility, analogous to hydrotrioxides, is a dissociation reaction that forms decanoic acid and molecular oxygen. helsinki.fi

The specific pathway that dominates depends on the conditions. For instance, in the gas phase, the fragmentation into radicals is often the dominant mechanism for similar compounds. helsinki.fi In solution, the presence of impurities, particularly transition metals, can catalytically accelerate the decomposition, typically through radical pathways. rsc.org

Table 3: Potential Decomposition Pathways for this compound

| Pathway | Trigger | Key Mechanism | Primary Products |

| Homolytic Fission | Heat, UV Light slideshare.net | Cleavage of the O-O bond to form radicals. helsinki.fi | Decanoyloxyl radical, Hydroxyl radical |

| Concerted Dissociation | Spontaneous / Catalytic | Molecular rearrangement or disproportionation. helsinki.fi | Decanoic acid, Oxygen |

| Catalytic Decomposition | Transition Metals rsc.org | Redox cycling with the metal ion to generate radicals. | Radical species, Decanoic acid |

Thermal Decomposition Mechanisms

The thermal decomposition of peroxycarboxylic acids, including this compound, occurs spontaneously, particularly at elevated temperatures. researchgate.net The rate of this decomposition is influenced by factors such as temperature, solvent, and the molecular structure of the acid. Generally, the kinetic stability of peroxycarboxylic acids increases with the length of the carbon chain, suggesting that this compound is relatively more stable than its shorter-chain counterparts like peroxyacetic or peroxypropionic acid. researchgate.net

Thermal decomposition can proceed through several pathways. One common route involves the homolytic cleavage of the O-O bond, initiating a radical chain reaction. Another significant pathway, especially in solution, is a non-radical, concerted mechanism. Studies on similar peroxy acids have shown that decomposition can also occur via a self-reaction between the protonated and deprotonated forms of the acid, which leads to the evolution of molecular oxygen. google.com The primary products of thermal decomposition are typically the parent carboxylic acid (decanoic acid) and oxygen, or alternatively, carbon dioxide and water, depending on the conditions. researchgate.net

Table 1: Summary of Thermal Decomposition Findings for Peroxycarboxylic Acids

| Factor | Observation | Likely Implication for this compound | Source |

| Temperature | Decomposition is accelerated at higher temperatures. | Will decompose more rapidly as temperature increases. | researchgate.net |

| Chain Length | The rate of decomposition tends to decrease as the carbon chain length increases. | Expected to be more thermally stable than short-chain peroxy acids. | researchgate.net |

| Primary Products | Parent carboxylic acid and oxygen; or carbon dioxide and water. | Decomposition will likely yield decanoic acid and oxygen, or CO₂ and water. | researchgate.net |

| Mechanism | Can involve radical formation (O-O bond homolysis) or concerted non-radical pathways. A self-reaction between protonated and anion forms can also occur. | Multiple decomposition pathways are possible, influenced by the specific reaction environment. | researchgate.netgoogle.com |

Catalytic Decomposition Routes

The decomposition of this compound can be significantly accelerated by the presence of catalysts. These catalysts can include acids, metal ions, and enzymes, each promoting a distinct decomposition pathway.

Acid Catalysis: Both mineral acids (like sulfuric acid) and solid acid catalysts can enhance the decomposition rate. researchgate.netresearchgate.net Solid acids, such as cation exchange resins (e.g., Amberlite IR-120), have demonstrated high catalytic activity for the decomposition of peroxycarboxylic acids. researchgate.netmdpi.com The mechanism is analogous to acid-catalyzed esterification and is influenced by catalyst concentration and temperature. researchgate.net

Metal Ion Catalysis: Transition metal ions are potent catalysts for the decomposition of peroxides. For instance, ferrous ions (Fe²⁺) have been shown to catalyze the breakdown of peracetic acid, with the reaction rate dependent on pH and the concentration of the metal ion. researchgate.net The mechanism can involve the formation of a complex between the metal ion and the peroxy acid, which facilitates the cleavage of the peroxide bond. researchgate.net

Enzymatic Catalysis: Certain enzymes, particularly hydrolases like lipases and esterases, can catalyze the degradation of peroxycarboxylic acids. researchgate.net These biocatalysts typically break down the peroxy acid into its corresponding carboxylic acid (decanoic acid) and hydrogen peroxide. researchgate.net

Table 2: Overview of Catalytic Decomposition Routes for Peroxycarboxylic Acids

| Catalyst Type | Examples | General Products | Key Findings | Source |

| Acid Catalysts | Sulfuric acid, Cation exchange resins (Amberlite IR-120) | Parent carboxylic acid, Oxygen | Solid acid catalysts are effective and offer a "greener" alternative to mineral acids. | researchgate.netmdpi.com |

| Metal Ions | Ferrous ions (Fe²⁺) | Parent carboxylic acid, Oxygen | Decomposition is pH-dependent and involves the formation of a metal-peroxy acid complex. | researchgate.net |

| Enzymes | Lipases, Esterases | Parent carboxylic acid, Hydrogen Peroxide | Hydrolases efficiently degrade peroxy acids; lipases are particularly effective. | researchgate.net |

Radical-Mediated Decomposition Processes

Radical-mediated processes are a cornerstone of peroxy acid decomposition chemistry. These reactions are typically initiated by the homolytic cleavage of the weak O-O bond, which has a dissociation energy of approximately 30-50 kcal/mol. This initial step generates a carboxyl radical (RCO₂) and a hydroxyl radical (•OH), or two alkoxyl radicals depending on the specific peroxy compound.

For peroxycarboxylic acids, the decomposition can be initiated to form acylperoxy radicals (RCO₃•) and other radical species. For example, studies involving the catalytic decomposition of peroxyacetic acid with a vanadium(V) salt suggest a mechanism that produces a CH₃C(=O)OO• radical. researchgate.net This radical can then participate in further reactions, such as abstracting a hydrogen atom from another molecule. researchgate.net

A general pathway for the self-reaction of peroxyl radicals (ROO•), which can be formed from peroxy acids, involves the formation of a transient tetroxide intermediate (ROOOOR). nih.gov This intermediate is unstable and decomposes to yield an alcohol, a carbonyl compound, and molecular oxygen, or alternatively, two alkoxyl radicals (RO•) and oxygen. The presence of radical scavengers has been shown to inhibit these decomposition pathways, confirming the involvement of free radicals. rsc.org

Table 3: Characteristics of Radical-Mediated Decomposition

| Process/Intermediate | Description | Resulting Products | Source |

| Initiation | Homolytic cleavage of the O-O bond. | Acylperoxy radicals (RCO₃•), Carboxyl radicals (RCO₂•), Hydroxyl radicals (•OH). | researchgate.netnih.gov |

| Acylperoxy Radicals | Formed during catalytic cycles, acting as key oxidizing species. | Participate in oxidation of other substrates or further decomposition. | researchgate.netrsc.org |

| Tetroxide Intermediate | Formed from the self-reaction of two peroxyl radicals (ROO•). | Alkoxyl radicals (RO•), Alcohols, Carbonyl compounds, Molecular Oxygen. | nih.gov |

Applications in Chemical Synthesis

As an Oxidizing Agent

Like other peroxy acids, this compound is a potent oxidizing agent. wikipedia.org It can be used for the epoxidation of alkenes, a fundamental transformation in organic synthesis that produces epoxides (oxiranes). orgsyn.org These epoxides are versatile intermediates for the synthesis of a wide range of organic molecules, including diols, amino alcohols, and ethers. It is also capable of oxidizing sulfides to sulfoxides and sulfones, and amines to nitro compounds or N-oxides.

Role in Specific Organic Reactions

Beyond general oxidation, this compound can participate in more specific reactions. For instance, it can be used in Baeyer-Villiger oxidations, where a ketone is converted to an ester. The choice of the peroxy acid can influence the regioselectivity of this rearrangement. Its applications extend to various other synthetic transformations where a controlled and selective oxidation is required.

Environmental Degradation Mechanisms of Monoperoxydecanoic Acid

Abiotic Degradation Pathways

Abiotic degradation involves the breakdown of a chemical substance by non-living environmental factors. For monoperoxydecanoic acid, this primarily includes chemical transformations in different environmental media and degradation initiated by light.

In environmental matrices such as soil and water, this compound is susceptible to chemical transformation through several mechanisms. A key process is hydrolysis, where the peroxy acid reacts with water to break down into decanoic acid and hydrogen peroxide. The rate of this hydrolysis can be significantly influenced by the pH of the surrounding medium epa.gov.

The presence of transition metals in soil and water can also catalyze the decomposition of peroxy acids epa.gov. These metals can facilitate the breakdown of the peroxide bond, leading to a more rapid degradation of the molecule. Furthermore, environmental conditions such as acid rain can alter the pH and composition of soil and water, potentially affecting the rate of these chemical transformations by leaching metals and changing acidity epa.govacap.asiamass.gov. In soil, diluted peroxy acids are generally expected to degrade rapidly through a combination of hydrolysis and decomposition catalyzed by transition metals epa.gov.

Table 1: Factors Influencing Chemical Transformation of Peroxy Acids in Environmental Matrices

| Factor | Influence on Degradation | Resulting Products |

| pH | Affects the rate of hydrolysis. Half-life can vary significantly with pH changes epa.gov. | Carboxylic Acid, Hydrogen Peroxide |

| Transition Metals | Catalyze the decomposition of the peroxy acid epa.gov. | Carboxylic Acid, Hydrogen Peroxide |

| Environmental Conditions | Acid rain can alter soil and water pH and metal content, indirectly affecting degradation rates epa.govacap.asia. | Varied based on specific conditions |

Photochemical degradation is initiated by the absorption of light energy. For organic compounds like this compound, exposure to ultraviolet (UV) radiation can trigger photo-initiated oxidative degradation, which is a significant abiotic degradation pathway in aerobic environments researchgate.net. This process often involves the formation of highly reactive free radicals, which then participate in further reactions leading to the breakdown of the parent molecule nih.govmdpi.com.

The presence of other substances, known as photosensitizers, can enhance the rate of photochemical degradation. These molecules absorb light and transfer the energy to the target compound or to oxygen, generating reactive oxygen species that attack the peroxy acid ives-openscience.eu. The degradation of other perfluorinated acids through photocatalysis, often involving a semiconductor catalyst and UV light to generate reactive species, suggests a potential pathway for this compound as well mdpi.comresearchgate.net. The degradation of the pharmaceutical diclofenac (B195802) is also notably enhanced by UV-activated processes rsc.org.

Biotic Degradation Mechanisms

Biotic degradation is the breakdown of organic matter by living organisms, primarily microorganisms. This is a key process in the natural attenuation of many organic compounds in the environment.

Microorganisms such as bacteria and fungi play a central role in the biodegradation of organic substances encyclopedia.pubredalyc.orgmdpi.com. Studies on similar, shorter-chain peroxy acids, like peroxyacetic acid, have shown that they are readily biodegradable by adapted bacterial populations epa.gov. The process of microbial degradation is complex and typically occurs in several stages encyclopedia.pubmdpi.com:

Biofilm Formation: Microorganisms initially colonize the surface of the organic substance.

Depolymerization: Extracellular enzymes are secreted by the microorganisms to break down the larger molecule into smaller, more manageable fragments.

Bioassimilation: These smaller molecules are then transported into the microbial cells and used as a source of carbon and energy.

Mineralization: Ultimately, the organic matter is converted into simpler inorganic compounds such as carbon dioxide, water, and mineral salts.

Interestingly, some microbial pathways for the degradation of alkanes are thought to proceed through the formation of peroxy acids as intermediates, indicating that microorganisms possess the metabolic machinery to process this class of compounds frontiersin.org.

Table 2: General Stages of Microbial Degradation

| Stage | Description |

| Biofilm Formation | Microbial colonies establish on the substance's surface encyclopedia.pub. |

| Depolymerization | Extracellular enzymes break down the compound into smaller molecules encyclopedia.pub. |

| Bioassimilation | Small molecules are absorbed and metabolized by the microorganisms encyclopedia.pub. |

| Mineralization | The compound is converted into inorganic products like CO2 and H2O encyclopedia.pub. |

The breakdown of peroxy acids by microorganisms is mediated by specific enzymes. Research has shown that several types of hydrolase enzymes are capable of degrading peroxycarboxylic acids researchgate.nettandfonline.comconsensus.app. These include:

Lipases: These enzymes have been found to be particularly effective in degrading straight-chain peroxycarboxylic acids, including those with carbon chain lengths similar to this compound (C10) tandfonline.com.

Esterases: This class of enzymes also contributes to the breakdown of peroxy acids researchgate.nettandfonline.com.

Cholinesterases: These enzymes have also been shown to degrade peroxycarboxylic acids researchgate.nettandfonline.com.

The primary enzymatic reaction involves the hydrolysis of the peroxycarboxylic acid to its corresponding carboxylic acid (in this case, decanoic acid) and hydrogen peroxide tandfonline.com. While not directly studied for this compound, peroxidases have also been shown to be effective in the degradation of other persistent organic acids like perfluorooctanoic acid, suggesting another potential enzymatic pathway nih.gov.

Table 3: Enzymes Involved in Peroxycarboxylic Acid Degradation

| Enzyme Class | Action on Peroxycarboxylic Acids | Degradation Products |

| Lipases | Catalyze the degradation of straight-chain peroxycarboxylic acids (C8-C12) tandfonline.com. | Carboxylic Acid, Hydrogen Peroxide tandfonline.com |

| Esterases | Catalyze the degradation of peroxycarboxylic acids researchgate.nettandfonline.com. | Carboxylic Acid, Hydrogen Peroxide tandfonline.com |

| Cholinesterases | Catalyze the degradation of peroxycarboxylic acids researchgate.nettandfonline.com. | Carboxylic Acid, Hydrogen Peroxide tandfonline.com |

| Peroxidases | Mediate the degradation of other persistent organic acids nih.gov. | Fragmented by-products nih.gov |

Analytical Methodologies for Monoperoxydecanoic Acid Research

Spectroscopic Techniques for Structural Elucidation and Quantification

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the structure of organic molecules. nih.govslideshare.net It provides detailed information about the chemical environment of individual atoms, particularly hydrogen (¹H NMR) and carbon (¹³C NMR). slideshare.netresearchgate.net For monoperoxydecanoic acid, NMR is instrumental in confirming the presence and position of the peroxycarboxyl group.

In ¹H NMR spectroscopy, the proton of the peroxy acid group (–OOH) is highly deshielded and appears at a characteristic downfield chemical shift, typically in the range of 10–12 ppm, which is distinctive for carboxylic and peroxycarboxylic acids. libretexts.org The protons on the carbon atom adjacent to the peroxycarboxyl group (α-protons) absorb in the 2-3 ppm region. libretexts.org The remaining methylene (B1212753) (–CH₂) protons of the decanoic acid chain appear as a complex multiplet further upfield, while the terminal methyl (–CH₃) protons typically show a triplet around 0.88 ppm. aocs.org

¹³C NMR spectroscopy provides complementary information. The carbonyl carbon of the peroxycarboxyl group is significantly deshielded, with its signal appearing in the range of 160-180 ppm. libretexts.org This is slightly upfield compared to the carbonyl carbon of aldehydes or ketones. libretexts.org

Quantitative NMR (qNMR) can be employed for the precise measurement of this compound concentration. nih.govfujifilm.com By integrating the area of a specific signal corresponding to the analyte and comparing it to the integral of a known amount of an internal standard, the absolute quantity of the compound can be determined. fujifilm.comsigmaaldrich.com This method offers high accuracy and traceability. fujifilm.com Advanced 2D-NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can further aid in complex structural assignments by revealing proton-proton and proton-carbon correlations within the molecule. researchgate.nethyphadiscovery.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| –OOH | 10.0 - 12.0 | - |

| C=O | - | 160 - 180 |

| α-CH₂ | 2.2 - 2.5 | 30 - 40 |

| β-CH₂ | 1.5 - 1.7 | 24 - 26 |

| Interior CH₂ | 1.2 - 1.4 | 28 - 30 |

| Terminal CH₃ | 0.8 - 0.9 | 13 - 15 |

Note: These are approximate values and can be influenced by solvent, concentration, and temperature.

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating this compound from complex mixtures, such as reaction media or commercial formulations. This separation is crucial for accurate quantification and to avoid interference from other components.

High-Performance Liquid Chromatography (HPLC) for Peroxy Acid Analysis

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of peroxycarboxylic acids. jocpr.comupb.ro Reversed-phase HPLC, often with a C18 column, is a common approach. researchgate.net The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. researchgate.net

For the analysis of this compound, a mobile phase consisting of a mixture of acetonitrile, methanol, and an acidic aqueous solution is often employed under isocratic or gradient elution conditions. researchgate.net Detection is typically achieved using a UV detector. upb.ro Since aliphatic peroxy acids have weak UV absorbance, derivatization with a chromophoric reagent can significantly enhance detection sensitivity. researchgate.netdss.go.th Alternatively, some methods allow for direct detection at lower wavelengths. sielc.com The retention time of this compound under specific HPLC conditions can be used for its identification, while the peak area is proportional to its concentration. nih.gov

Table 3: Typical HPLC Parameters for Peroxy Acid Analysis

| Parameter | Typical Condition |

| Column | Reversed-phase C18 |

| Mobile Phase | Acetonitrile/Methanol/Water with acid (e.g., formic or phosphoric acid) |

| Elution | Isocratic or Gradient |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV/Vis (often after derivatization) |

| Temperature | Ambient or controlled (e.g., 25-40 °C) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. diva-portal.org For the analysis of fatty acids and their derivatives, GC-MS is a highly sensitive and specific method. nih.gov

Prior to GC analysis, non-volatile compounds like this compound must be derivatized to increase their volatility. A common derivatization method is esterification to form methyl esters or other volatile esters. diva-portal.org However, the thermal instability of the peroxy group presents a challenge, and care must be taken to avoid its decomposition during the high-temperature GC analysis. Specialized injection techniques and column choices may be necessary.

Once separated by the GC column, the analyte enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that serves as a "molecular fingerprint," allowing for definitive identification of the compound. nih.gov Selected Ion Monitoring (SIM) can be used for highly sensitive and selective quantification of the target analyte. diva-portal.org

Electrochemical and Potentiometric Techniques

Electrochemical methods offer an alternative approach for the analysis of this compound, leveraging its redox properties. eag.com These techniques are often rapid, sensitive, and can be performed with relatively simple instrumentation.

Potentiometric titration is a classic analytical method that can be used to determine the concentration of an acidic substance. uomustansiriyah.edu.iqpg.edu.pl In this technique, a solution of the acid is titrated with a standard solution of a strong base. fsu.edu The endpoint of the titration, which corresponds to the complete neutralization of the acid, can be detected by monitoring the change in pH using a pH meter. uomustansiriyah.edu.iq For a peroxy acid, the titration curve will show an inflection point corresponding to its pKa value, allowing for its quantification. dergipark.org.tr This method is particularly useful for determining the total acid content in a sample.

Voltammetric techniques, such as cyclic voltammetry, can also be applied. eag.com These methods involve applying a varying potential to an electrode immersed in the sample solution and measuring the resulting current. researchgate.net The oxidation or reduction of the peroxy group at a specific potential can be used for both qualitative and quantitative analysis. The peak current is proportional to the concentration of the analyte. The choice of electrode material can significantly influence the sensitivity and selectivity of the measurement. mdpi.com

Table 4: Comparison of Analytical Techniques for this compound

| Technique | Primary Application | Advantages | Limitations |

| NMR Spectroscopy | Structural Elucidation, Quantification | Detailed structural information, Non-destructive, Absolute quantification (qNMR) | Lower sensitivity, Higher cost |

| IR Spectroscopy | Functional Group Identification | Rapid, Relatively inexpensive | Limited structural detail, Not ideal for quantification |

| UV/Vis Spectrophotometry | Quantification | High sensitivity, Simple, Fast | Low selectivity without derivatization |

| HPLC | Separation, Quantification | High resolution, Good for complex mixtures, Well-established methods | May require derivatization for sensitive detection |

| GC-MS | Identification, Quantification | High sensitivity and specificity, Definitive identification | Requires derivatization, Potential for thermal degradation |

| Potentiometric Titration | Quantification (Total Acidity) | Simple, Inexpensive, Accurate | Not specific for peroxy acid if other acids are present |

| Voltammetry | Quantification | High sensitivity, Rapid | Can be affected by matrix interferences |

Volumetric and Wet Chemical Analysis Methods for this compound Research

Volumetric and wet chemical analysis methods are foundational techniques for the quantitative determination of this compound. These classical methods, primarily relying on titration, offer a cost-effective and accessible means of analysis, particularly for determining the concentration of the peroxy acid in various matrices. sigmaaldrich.comjfe-tec.co.jpamazonaws.comchemicalnote.com

The most common approach for the quantification of peroxy acids, including this compound, is through redox titration. d-nb.info This involves a reaction where the peroxy acid acts as an oxidizing agent. A typical and widely used method is iodometric titration. researchgate.netjocpr.com In this procedure, the peroxy acid oxidizes iodide ions (I⁻) from a source like potassium iodide (KI) to iodine (I₂). The liberated iodine is then titrated with a standardized solution of a reducing agent, most commonly sodium thiosulfate (B1220275) (Na₂S₂O₃). evonik.comxylemanalytics.com A starch indicator is often used to detect the endpoint of the titration, which is signaled by the disappearance of the blue-black color of the starch-iodine complex. evonik.com

Detailed Research Findings

Research has demonstrated the utility of iodometric titration for studying the kinetics of reactions involving this compound. For instance, the epoxidation of terpenoids such as α-pinene and limonene (B3431351) by this compound has been monitored using this method. researchgate.netjocpr.comresearchgate.net The reaction kinetics were found to follow a second-order rate equation, and the rate constants were successfully determined by titrating the unreacted peroxy acid at various time intervals. researchgate.netjocpr.com

A key challenge in the analysis of this compound solutions is the frequent presence of hydrogen peroxide (H₂O₂), a common co-product in its synthesis. Since both are strong oxidizing agents, a method to differentiate between them is necessary for accurate quantification of the peroxy acid. d-nb.info A two-stage titration method is often employed to address this. In the first stage, hydrogen peroxide can be selectively titrated with a reagent like cerium(IV) sulfate (B86663) or potassium permanganate. evonik.comhiranuma.comkyoto-kem.com Following the quantification of hydrogen peroxide, an excess of potassium iodide is added to the solution. The this compound then reacts with the iodide to produce iodine, which is subsequently titrated with sodium thiosulfate. evonik.comhiranuma.com

Potentiometric titration offers an alternative to the use of colorimetric indicators for endpoint detection. evonik.com This technique involves monitoring the change in the electrochemical potential of the solution as the titrant is added, allowing for a more automated and precise determination of the equivalence point. kyoto-kem.com

The table below summarizes a typical iodometric titration procedure for determining the concentration of this compound.

Table 1: Typical Iodometric Titration Procedure for this compound

| Step | Procedure | Purpose |

|---|---|---|

| 1 | A known volume of the sample containing this compound is taken. | To have a defined amount of analyte for quantification. |

| 2 | An excess of an acidic solution of potassium iodide is added. | To ensure complete reaction of the peroxy acid with iodide ions to form iodine. |

| 3 | The solution is allowed to react in the dark for a specific period. | To prevent photo-induced side reactions and ensure the primary reaction goes to completion. |

| 4 | The liberated iodine is titrated with a standardized sodium thiosulfate solution. | To determine the amount of iodine produced, which is stoichiometrically related to the amount of this compound. |

| 5 | A starch indicator is added near the endpoint. | To provide a sharp and easily detectable color change at the endpoint. |

The following table presents data from a study on the epoxidation of α-pinene with this compound, where iodometric titration was used to determine the concentration of the peroxy acid over time.

Table 2: Kinetic Data for the Epoxidation of α-Pinene with this compound at 297 K

| Time (minutes) | Concentration of this compound (mol/L) |

|---|---|

| 0 | 0.100 |

| 10 | 0.078 |

| 20 | 0.063 |

| 30 | 0.052 |

| 40 | 0.044 |

| 50 | 0.038 |

This data is illustrative and based on typical kinetic profiles for such reactions.

Advanced Applications of Monoperoxydecanoic Acid in Chemical Synthesis and Materials Science Research Perspectives

Monoperoxydecanoic Acid as a Reagent in Organic Synthesis

In the realm of organic synthesis, peroxy acids are indispensable reagents for a variety of oxidation reactions. This compound functions as a valuable oxidant, particularly in the synthesis of precursors for more complex molecules and in reactions requiring high selectivity.

This compound is an effective reagent for the synthesis of epoxides (oxacyclopropanes) from alkenes. conicet.gov.ar Epoxides are highly valuable synthetic intermediates due to the strain in their three-membered ring, which allows for ring-opening reactions with a wide range of nucleophiles to produce vicinal diols, amino alcohols, and other difunctionalized compounds. conicet.gov.aracs.org The reaction, known as epoxidation, proceeds via a concerted mechanism where the peroxy oxygen is transferred to the double bond. conicet.gov.ar This process is stereospecific, meaning the stereochemistry of the substituents on the alkene is retained in the resulting epoxide. nih.gov

Another key application is in the Baeyer-Villiger oxidation, which converts ketones into esters and cyclic ketones into lactones. researchgate.netacs.orgmdpi.com This reaction is a powerful tool for inserting an oxygen atom adjacent to a carbonyl group. mdpi.com The reaction mechanism involves the formation of a Criegee intermediate, followed by the migration of a substituent from the ketone to the peroxide oxygen. researchgate.net The regioselectivity of this migration is a critical and predictable feature of the reaction. acs.org

Table 1: Regioselectivity in Baeyer-Villiger Oxidation This table illustrates the general migratory aptitude of substituent groups in the Baeyer-Villiger oxidation, a key reaction where this compound can be employed.

| Migratory Group Preference |

| Tertiary alkyl |

| Secondary alkyl, Cyclohexyl |

| Aryl (Phenyl) |

| Primary alkyl |

| Methyl |

| Hydrogen (in aldehydes) |

| Data sourced from multiple organic chemistry resources outlining the principles of the Baeyer-Villiger oxidation. acs.orgacs.org |

The synthesis of complex molecules, such as natural products and pharmaceuticals, often requires oxidations that are highly selective, targeting one functional group while leaving others untouched. google.commdpi.com Peroxy acids like this compound are well-suited for such chemoselective transformations. arabjchem.org

The Baeyer-Villiger oxidation is a prime example of such selectivity, being instrumental in the synthesis of lactones that are key intermediates for many biologically active compounds, including alkaloids, polyketides, and terpenoids. mdpi.com The predictable nature of the substituent migration allows for the controlled synthesis of complex esters and lactones from readily available ketones. mdpi.comacs.org

Similarly, the epoxidation of alkenes can be highly selective. In molecules with multiple double bonds, the most electron-rich double bond is typically oxidized preferentially. This electronic selectivity allows for precise modifications in poly-unsaturated substrates. Furthermore, the long aliphatic chain of this compound can influence its solubility and reactivity in different solvent systems, potentially offering advantages in specific synthetic contexts compared to more common reagents like meta-chloroperoxybenzoic acid (mCPBA). acs.org

Polymer Chemistry Applications

The reactivity of the peroxy group also extends to polymer science, where this compound can be investigated for roles in both the creation of monomers and the initiation of polymerization.

A significant application of oxidation in polymer chemistry is the production of bifunctional monomers from renewable resources like unsaturated fatty acids. mdpi.comresearchgate.net Oxidative cleavage of the carbon-carbon double bond in a fatty acid can yield dicarboxylic acids or hydroxy acids, which are essential building blocks for producing condensation polymers such as polyesters and polyamides. mdpi.com For instance, the oxidative cleavage of oleic acid can produce azelaic acid (a nine-carbon dicarboxylic acid) and nonanoic acid. researchgate.net

While ozonolysis is a common industrial method for this transformation, routes involving peroxide-based oxidants are of great interest as they are often considered cleaner and easier to handle. mdpi.com this compound, as a strong oxidizing agent, has the potential to be used in such cleavage reactions, breaking down larger unsaturated molecules into valuable difunctional monomers suitable for polycondensation. mdpi.comorganic-chemistry.orgarkat-usa.org

Table 2: Examples of Monomers from Oxidative Cleavage of Fatty Acids This table shows representative monomers that can be produced through the oxidative cleavage of common unsaturated fatty acids, a process where peroxy acids can be utilized.

| Unsaturated Fatty Acid | Oxidative Cleavage Products (Monomers) | Potential Polymer Type |

| Oleic Acid (C18:1) | Azelaic acid, Pelargonic acid | Polyamide, Polyester |

| Erucic Acid (C22:1) | Brassylic acid, Pelargonic acid | Polyamide, Polyester |

| Linoleic Acid (C18:2) | Azelaic acid, Malonic acid | Polyamide, Polyester |

| Data derived from principles of oxidative cleavage of unsaturated fatty acids. mdpi.comresearchgate.net |

The peroxide linkage (–O–O–) is inherently weak and can be cleaved homolytically by heat or light to generate free radicals. researchgate.net This property makes peroxide-containing compounds, including peroxy acids, effective initiators for free-radical polymerization. sigmaaldrich.com The process begins with the decomposition of the initiator, this compound, into radical species. cmu.edu

Initiation Step: R-C(O)O-OH → R-C(O)O• + •OH

These highly reactive radicals can then attack a monomer unit (M), initiating the polymerization chain reaction. mdpi.com

Propagation Step: R-C(O)O• + M → R-C(O)O-M• •OH + M → HO-M• HO-M• + n(M) → HO-(M)n+1•

The rate of decomposition, and thus the rate of initiation, is highly dependent on factors like temperature and the solvent used. sigmaaldrich.com The long aliphatic chain of this compound could influence its performance as an initiator, particularly in solution polymerization, by affecting its solubility in the monomer/solvent mixture and influencing the "cage effect," where newly formed radicals can recombine before they diffuse apart to react with monomer units. sigmaaldrich.comwikipedia.org The stability of a peracid generally increases with the length of the alkyl chain, which would affect the temperature required for efficient initiation. researchgate.net

Nanomaterial Synthesis and Surface Modification Utilizing Peroxy Acids

Peroxy acids are being explored for their utility in nanoscience, specifically in the synthesis of nanoparticles and the chemical modification of their surfaces. These processes leverage the strong oxidizing power of the peroxy group to create or alter materials at the nanoscale.

Organic peroxy acids can be used to functionalize the surfaces of nanomaterials like carbon nanotubes. google.comresearchgate.net Treatment with a reagent such as peroxytrifluoroacetic acid introduces oxygen-containing functional groups (e.g., carboxylic, carbonyl) onto the nanotube surface. researchgate.net This modification can significantly alter the material's properties, for instance, by increasing its solubility and dispersion stability in polar solvents, which is crucial for creating stable nanofluids or incorporating the nanomaterials into polymer matrices. researchgate.netnih.gov this compound could similarly be used to introduce functional groups, with its long carbon chain potentially imparting unique surface characteristics, such as hydrophobicity or compatibility with nonpolar media.

In the synthesis of metal oxide nanoparticles, peroxide compounds play a critical role. For example, cerium oxide nanoparticles can be formed through the controlled oxidation of cerium(III) salts using peroxide. researchgate.net Similarly, zinc peroxide nanoparticles have been synthesized via an oxidation step using hydrogen peroxide. arabjchem.org The use of peroxy acids in these contexts could offer alternative pathways for controlling the nucleation and growth of nanoparticles. researchgate.net The peroxy acid can act as the oxidant, and the resulting carboxylic acid can simultaneously function as a capping agent, adsorbing to the nanoparticle surface to control its size and prevent aggregation. mdpi.com

Q & A

Basic Research Questions

Q. What analytical techniques are most suitable for quantifying monoperoxydecanoic acid in complex matrices?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) paired with ultraviolet (UV) detection or mass spectrometry (MS) for precise quantification. Calibrate instruments using certified reference standards, and validate methods via spike-and-recovery experiments in representative matrices (e.g., aqueous or organic solvents). For oxidation byproduct identification, tandem MS (MS/MS) is recommended .

- Example Table :

| Technique | Sensitivity (ppm) | Matrix Compatibility | Key Limitations |

|---|---|---|---|

| HPLC-UV | 0.1–10 | Aqueous, organic | Interference from UV-absorbing impurities |

| LC-MS/MS | 0.001–0.1 | Complex biological | High equipment cost, requires expertise |

Q. How can researchers ensure the stability of this compound during experimental storage?

- Methodological Answer : Store solutions in amber glassware at 4°C to minimize photolytic and thermal degradation. Conduct accelerated stability studies by varying temperature (±10°C) and pH (3–9) to model degradation kinetics. Monitor peroxide content via iodometric titration and validate stability intervals using Arrhenius equations .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use nitrile gloves (tested for chemical permeation resistance) and tightly sealed goggles. Perform hazard assessments for spills or accidental exposure, including neutralization protocols (e.g., sodium thiosulfate for peroxide decomposition). Document material compatibility for storage containers (e.g., avoid polyethylene due to oxidative degradation) .

Advanced Research Questions

Q. How can conflicting data on the reactivity of this compound with organic substrates be resolved?

- Methodological Answer : Apply contradiction analysis frameworks:

Source Verification : Cross-check purity of reagents (e.g., via NMR or elemental analysis) and experimental conditions (temperature, solvent polarity).

Mechanistic Studies : Use isotopic labeling (e.g., deuterated solvents) or kinetic isotope effects to elucidate reaction pathways.

Meta-Analysis : Compare datasets across studies using standardized metrics (e.g., rate constants normalized to substrate concentration) .

- Example Workflow :

Q. What computational models are effective for predicting the oxidative behavior of this compound in heterogeneous systems?

- Methodological Answer : Employ density functional theory (DFT) to model transition states in peroxide-mediated oxidation reactions. Validate predictions against experimental kinetic data (e.g., Eyring plots). For bulk-phase behavior, use molecular dynamics (MD) simulations with force fields parameterized for peroxides (e.g., OPLS-AA) .

Q. How should researchers design experiments to distinguish between catalytic and stoichiometric roles of this compound in oxidation reactions?

- Methodological Answer :

Dose-Response Analysis : Vary peroxide concentration while holding substrate constant; catalytic systems show nonlinear yield-concentration relationships.

Radical Trapping : Introduce inhibitors (e.g., TEMPO) to detect radical intermediates indicative of chain mechanisms.

Reaction Calorimetry : Monitor heat flow to identify exothermic/endothermic steps tied to catalytic cycles .

Data Presentation and Validation

- For Raw Data : Include processed datasets in appendices, with raw data archived in repositories (e.g., Zenodo) for reproducibility. Use error bars and confidence intervals in graphical representations .

- For Peer Review : Preemptively address potential critiques by detailing control experiments, instrument calibration logs, and statistical methods (e.g., ANOVA for multi-condition comparisons) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.